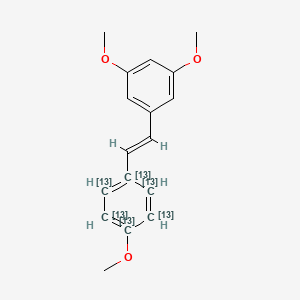
1,3-Dimethoxy-5-(2-(4-methoxyphenyl-1,2,3,4,5,6-13C6)vinyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Resveratrol-13C6 Trimethyl Ether is a labeled analog of resveratrol, a naturally occurring polyphenolic compound found in various plants such as grapes, berries, and peanuts. This compound is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities . The trimethyl ether derivative is particularly noted for its enhanced bioavailability and stability compared to its parent compound, resveratrol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of resveratrol-13C6 Trimethyl Ether typically involves the methylation of resveratrol. A common method includes the use of methyl iodide and a base such as potassium carbonate in an organic solvent like acetone. The reaction is carried out under reflux conditions to ensure complete methylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of resveratrol-13C6 Trimethyl Ether may involve a similar methylation process but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may involve column chromatography to isolate the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Resveratrol-13C6 Trimethyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The trimethyl ether groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Applications De Recherche Scientifique
Resveratrol-13C6 Trimethyl Ether has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and as a precursor for synthesizing other derivatives.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its enhanced stability and bioavailability
Mécanisme D'action
The mechanism of action of resveratrol-13C6 Trimethyl Ether involves multiple molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anti-cancer Activity: Induces apoptosis and cell cycle arrest in cancer cells through pathways involving p53, Bcl-2, and caspases
Comparaison Avec Des Composés Similaires
Resveratrol: The parent compound with lower bioavailability and stability.
Pterostilbene: A dimethyl ether analog with similar pharmacological properties but higher lipophilicity.
Isorhapontigenin: Another methoxylated derivative with distinct anti-cancer and cardioprotective effects .
Uniqueness: Resveratrol-13C6 Trimethyl Ether stands out due to its enhanced bioavailability and stability, making it a more effective compound for therapeutic applications compared to its parent compound and other analogs .
Propriétés
Formule moléculaire |
C17H18O3 |
|---|---|
Poids moléculaire |
276.28 g/mol |
Nom IUPAC |
1,3-dimethoxy-5-[(E)-2-(4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)ethenyl]benzene |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+/i6+1,7+1,8+1,9+1,13+1,15+1 |
Clé InChI |
GDHNBPHYVRHYCC-CVCCECKZSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1)/C=C/[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


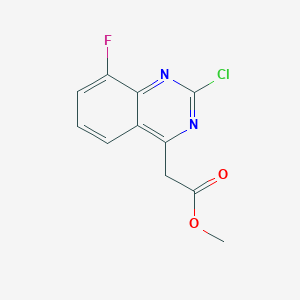
![[2-(3-Bromophenyl)-ethyl]-cyclobutylmethylmethylamine](/img/structure/B13725244.png)
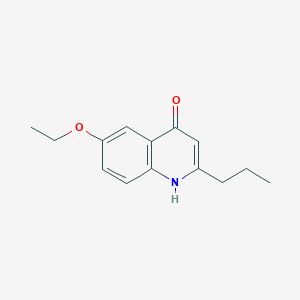
![6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexylazanium;chloride](/img/structure/B13725250.png)
![1H-Pyrido[4,3-d][1,3]oxazin-2(4H)-one](/img/structure/B13725257.png)

![4-((tert-Butoxycarbonyl)(cyclobutylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13725259.png)
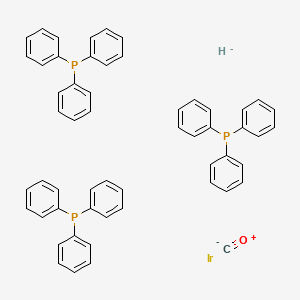
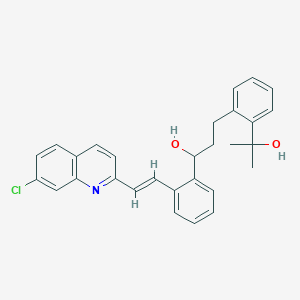
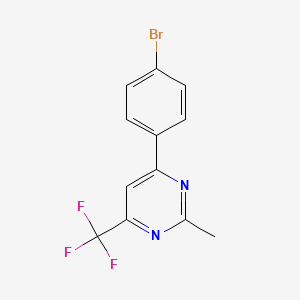

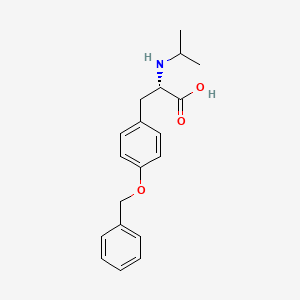
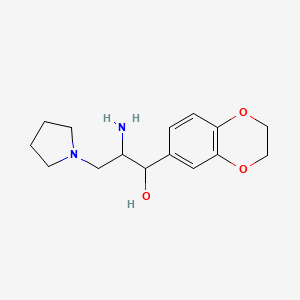
![disodium;[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13725318.png)
